molecular formula C20H21D11O3 B1151976 (±)14(15)-EET-d11

(±)14(15)-EET-d11

Cat. No.: B1151976
M. Wt: 331.5
InChI Key: JBSCUHKPLGKXKH-LAOIBNNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)14(15)-EET-d11 contains 11 deuterium atoms at the 16, 16/', 17, 17/', 18, 18/' ,19, 19/' ,20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of (±)14(15)-EET by GC- or LC-MS. (±)14(15)-EET is biosynthesized in rat and rabbit liver microsomes by CYP450. Dramatic increases in urinary (±)14,15-DiHETrE, a 14(15)-EET metabolite, have been documented by GC/MS in pregnancy-induced hypertension.

Scientific Research Applications

Role in Breast Cancer Cell Metastasis and Drug Resistance

  • Breast Cancer Metastasis and Drug Resistance : (±)14(15)-EET is implicated in breast cancer cell epithelial-mesenchymal transition (EMT) and drug resistance, particularly cisplatin resistance. It influences integrin αvβ3 expression and activates the FAK/PI3K/AKT signaling pathway, both in vitro and in vivo (Luo et al., 2018).

Vasodilatory Properties and Structural Requirements

  • Vasodilatory Effects and Structural Analysis : The vasodilatory properties of 14,15-EET analogs on bovine coronary arterial rings were investigated, highlighting the importance of specific structural features for their biological activity. This includes a carbon-1 acidic group, a Δ8 double bond, and a 14(S),15(R)-(cis)-epoxy group (Falck et al., 2003).

Anti-Inflammatory Effects in Human Bronchi

  • Anti-Inflammatory Role in Human Bronchi : (±)14(15)-EET displayed significant anti-inflammatory effects in TNF-alpha stimulated human bronchi. It modulated reactivity and calcium sensitivity, and influenced the activation of IkappaBalpha degradation, thereby affecting NF-kappaB activation (Morin et al., 2008).

EET Metabolism in Endothelial Cells

  • Metabolic Pathways in Endothelial Cells : Research on epoxyeicosatrienoic acids (EETs) metabolism in endothelial cells revealed their conversion to dihydroxyeicosatrienoic acid (DHET) by soluble epoxide hydrolase (sEH), suggesting interactions among different metabolic pathways. This study provides insight into hypertension treatment strategies (Fang et al., 2001).

EET's Role in Tumor Cell Proliferation

  • Stimulation of Tumor Cell Proliferation : (±)14(15)-EET was found to stimulate tumor cell proliferation, particularly in human tongue squamous cell carcinoma. It activates EGFR and p44/42 MAPK signaling pathways, indicating its significant role in tumor growth and development (Wang Daowen, 2007).

Properties

Molecular Formula

C20H21D11O3

Molecular Weight

331.5

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2

InChI Key

JBSCUHKPLGKXKH-LAOIBNNJSA-N

SMILES

[2H]C(C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CCCCC(O)=O

Synonyms

(±)14(15)-EpETrE-d11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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